

# Quantification of Aripiprazole in Human Plasma Using Aripiprazole-d8 by LC-MS/MS

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## Compound of Interest

Compound Name: Aripiprazole (1,1,2,2,3,3,4,4-d8)

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

Aripiprazole is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] Accurate quantification of aripiprazole in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials to ensure optimal dosing and patient safety.[3][4] This document provides a detailed protocol for the quantification of aripiprazole in human plasma using a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with aripiprazole-d8 as the internal standard (IS).[3][5]

Aripiprazole's mechanism of action is complex, primarily involving partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1][6][7] This unique pharmacological profile modulates dopaminergic and serotonergic neurotransmission.[8]

## Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the quantification of aripiprazole in human plasma.

## Materials and Reagents

- Aripiprazole reference standard

- Aripiprazole-d8 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ammonium formate
- Formic acid
- Human plasma (drug-free, collected in K2EDTA tubes)
- Deionized water
- Solid-phase extraction (SPE) cartridges (e.g., Phenomenex Strata-X)[9] or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether)[10]

## Equipment

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Analytical column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 μm)[9]
- Centrifuge
- Vortex mixer
- Pipettes and tips
- Volumetric flasks and other standard laboratory glassware

## Sample Preparation

Sample preparation is a critical step to remove plasma proteins and other interferences. Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used methods. [11][12] Protein precipitation is another viable, simpler alternative.[13]

## Protocol 1: Solid-Phase Extraction (SPE)[9]

- Conditioning: Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
- Sample Loading: To 100  $\mu$ L of human plasma, add a known concentration of aripiprazole-d8 internal standard. Vortex for 30 seconds. Load the sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
- Elution: Elute the analyte and internal standard with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200  $\mu$ L of the mobile phase.

## Protocol 2: Liquid-Liquid Extraction (LLE)[10]

- To 200  $\mu$ L of human plasma, add the internal standard.
- Add 1 mL of methyl tert-butyl ether (under alkaline conditions).
- Vortex for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness.
- Reconstitute the residue in the mobile phase.

## Protocol 3: Protein Precipitation[3]

- To 200  $\mu$ L of plasma containing the internal standard, add 600  $\mu$ L of acetonitrile.[3]
- Vortex for 1 minute.[3]
- Centrifuge at 3500 rpm for 10 minutes at 4°C.[3]

- Transfer 500  $\mu$ L of the supernatant for injection.[3]

## Liquid Chromatography Conditions

- Column: Acquity UPLC BEH C18 (50 mm  $\times$  2.1 mm, 1.7  $\mu$ m)[9]
- Mobile Phase: Methanol:10 mM ammonium formate (85:15, v/v)[9]
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C
- Run Time: Approximately 3-5 minutes

## Mass Spectrometry Conditions

- Ionization Mode: Positive Electrospray Ionization (ESI+)[11][14]
- Acquisition Mode: Multiple Reaction Monitoring (MRM)[10]
- MRM Transitions:
  - Aripiprazole: m/z 448.2  $\rightarrow$  285.2[3]
  - Aripiprazole-d8: m/z 456.3  $\rightarrow$  293.07[3]
- Collision Energy and other MS parameters: Optimize for the specific instrument used.

## Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for aripiprazole quantification based on published literature.

Table 1: Linearity and Sensitivity

Parameter	Reported Value	Reference
Linearity Range	0.05 - 80 ng/mL	<a href="#">[9]</a>
0.1 - 100 ng/mL	<a href="#">[10]</a> <a href="#">[15]</a>	
0.1 - 600 ng/mL	<a href="#">[11]</a> <a href="#">[14]</a>	
2 - 400 ng/mL	<a href="#">[16]</a>	
Lower Limit of Quantification (LLOQ)	0.05 ng/mL	<a href="#">[9]</a>
0.1 ng/mL	<a href="#">[15]</a>	
2 ng/mL	<a href="#">[16]</a>	

Table 2: Accuracy and Precision

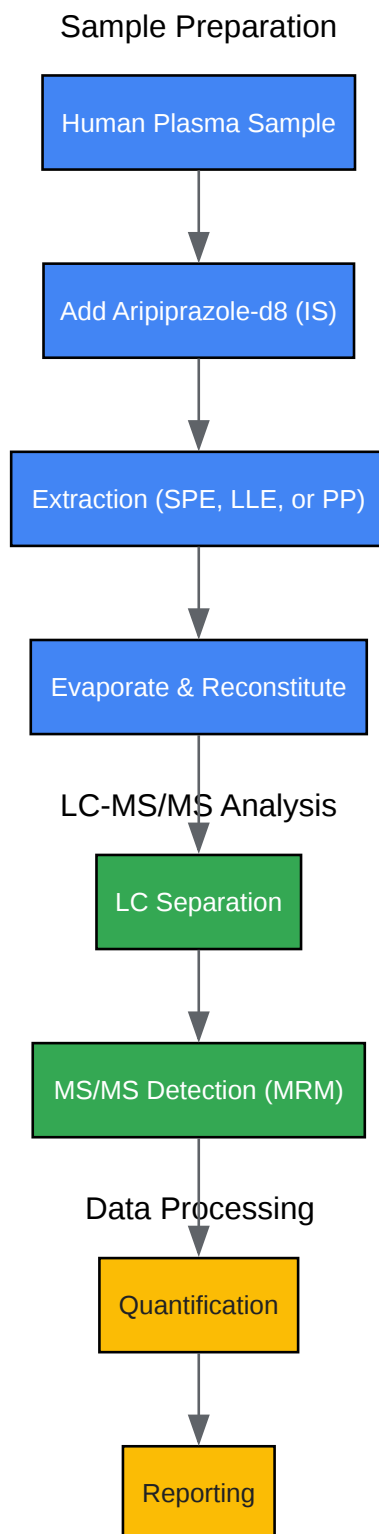
QC Level	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)	Reference
Low, Mid, High	≤ 4.8%	≤ 4.8%	97.4 - 101.9%	<a href="#">[9]</a> <a href="#">[10]</a>
LLOQ, Low, Mid, High	< 15%	< 15%	Within ±15% of nominal	<a href="#">[14]</a> <a href="#">[15]</a>

Table 3: Recovery and Matrix Effect

Parameter	Reported Value	Reference
Mean Extraction Recovery	> 96%	<a href="#">[9]</a>
> 85%	<a href="#">[11]</a> <a href="#">[14]</a>	
Matrix Effect	Minimal, compensated by IS	<a href="#">[9]</a>

## Visualizations

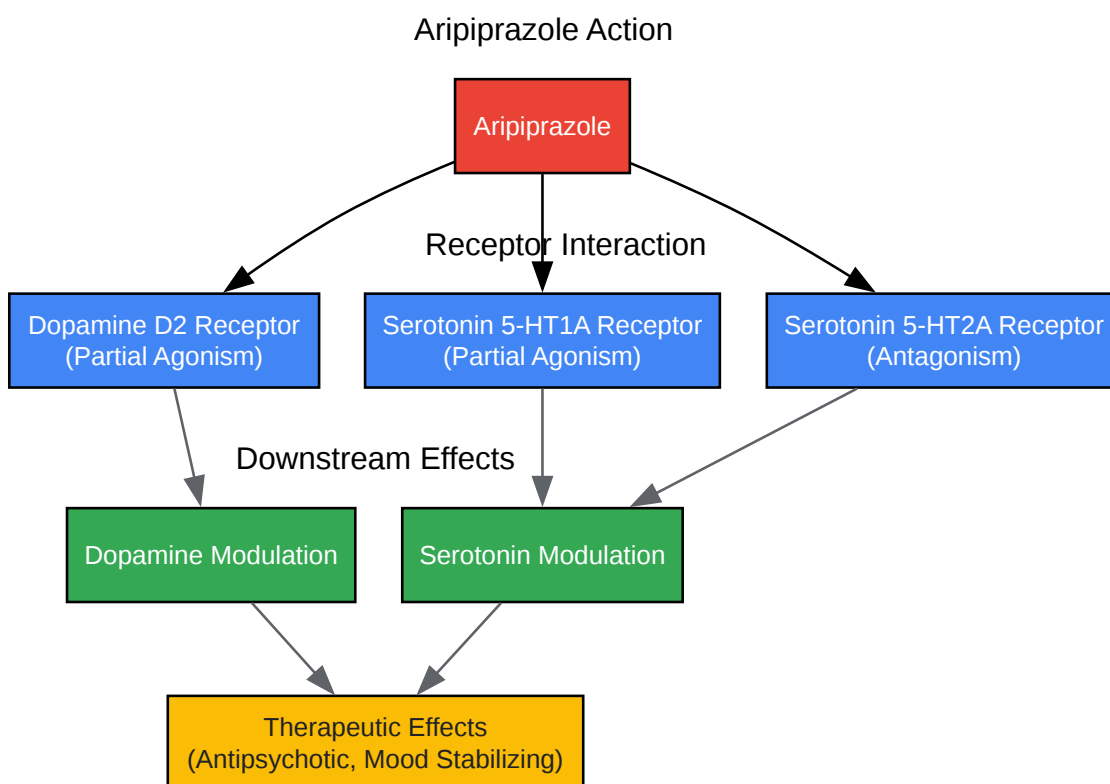
## Experimental Workflow



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Caption: Experimental workflow for aripiprazole quantification.

## Aripiprazole Signaling Pathway



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Caption: Simplified signaling pathway of aripiprazole.

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